3-(4-Fluorophenyl)-4-[2-(tetrazol-1-yl)acetyl]piperazin-2-one
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Overview
Description
3-(4-Fluorophenyl)-4-[2-(tetrazol-1-yl)acetyl]piperazin-2-one is a synthetic organic compound that features a piperazine ring substituted with a fluorophenyl group and a tetrazolylacetyl group. Compounds with such structures are often investigated for their potential pharmacological activities, including antimicrobial, anti-inflammatory, and anticancer properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-(4-Fluorophenyl)-4-[2-(tetrazol-1-yl)acetyl]piperazin-2-one typically involves multi-step organic reactions. A common synthetic route might include:
Formation of the Piperazine Ring: Starting from a suitable diamine, the piperazine ring can be formed through cyclization reactions.
Introduction of the Fluorophenyl Group: This can be achieved through nucleophilic aromatic substitution reactions.
Attachment of the Tetrazolylacetyl Group: This step might involve the reaction of the piperazine derivative with a tetrazole-containing acylating agent under appropriate conditions.
Industrial Production Methods
Industrial production of such compounds often involves optimization of the synthetic route to maximize yield and purity while minimizing costs and environmental impact. This might include the use of continuous flow reactors, green chemistry principles, and advanced purification techniques.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound may undergo oxidation reactions, particularly at the piperazine ring or the tetrazole moiety.
Reduction: Reduction reactions might target the carbonyl group in the acetyl moiety.
Substitution: The fluorophenyl group can participate in various substitution reactions, including nucleophilic and electrophilic aromatic substitutions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate, chromium trioxide, and hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.
Substitution: Reagents like halogens, nitrating agents, and sulfonating agents can be employed under controlled conditions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation might yield hydroxylated derivatives, while reduction could produce alcohols or amines.
Scientific Research Applications
Chemistry
In chemistry, 3-(4-Fluorophenyl)-4-[2-(tetrazol-1-yl)acetyl]piperazin-2-one can be used as a building block for the synthesis of more complex molecules. Its unique structure makes it a valuable intermediate in organic synthesis.
Biology
Biologically, this compound might be studied for its potential interactions with biological macromolecules, such as proteins and nucleic acids. It could serve as a lead compound in drug discovery programs.
Medicine
In medicine, compounds with similar structures have been investigated for their therapeutic potential. This compound might exhibit antimicrobial, anti-inflammatory, or anticancer activities, making it a candidate for further pharmacological studies.
Industry
Industrially, such compounds can be used in the development of new materials, agrochemicals, and pharmaceuticals. Their diverse reactivity and functional groups make them versatile in various applications.
Mechanism of Action
The mechanism of action of 3-(4-Fluorophenyl)-4-[2-(tetrazol-1-yl)acetyl]piperazin-2-one would depend on its specific biological target. Generally, it might interact with enzymes, receptors, or other proteins, modulating their activity. The fluorophenyl group could enhance binding affinity, while the tetrazole moiety might contribute to the compound’s stability and bioavailability.
Comparison with Similar Compounds
Similar Compounds
- 3-(4-Chlorophenyl)-4-[2-(tetrazol-1-yl)acetyl]piperazin-2-one
- 3-(4-Methylphenyl)-4-[2-(tetrazol-1-yl)acetyl]piperazin-2-one
- 3-(4-Nitrophenyl)-4-[2-(tetrazol-1-yl)acetyl]piperazin-2-one
Uniqueness
Compared to similar compounds, 3-(4-Fluorophenyl)-4-[2-(tetrazol-1-yl)acetyl]piperazin-2-one might exhibit unique properties due to the presence of the fluorine atom. Fluorine can significantly influence the compound’s lipophilicity, metabolic stability, and binding interactions, potentially enhancing its pharmacological profile.
Properties
IUPAC Name |
3-(4-fluorophenyl)-4-[2-(tetrazol-1-yl)acetyl]piperazin-2-one |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H13FN6O2/c14-10-3-1-9(2-4-10)12-13(22)15-5-6-20(12)11(21)7-19-8-16-17-18-19/h1-4,8,12H,5-7H2,(H,15,22) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
FQZYADBSQGLHNK-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(C(C(=O)N1)C2=CC=C(C=C2)F)C(=O)CN3C=NN=N3 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H13FN6O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
304.28 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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